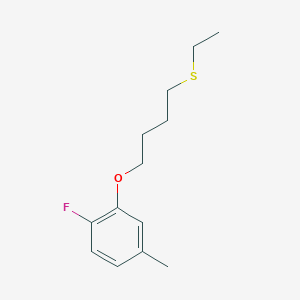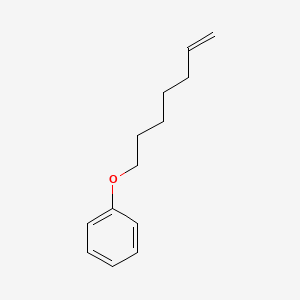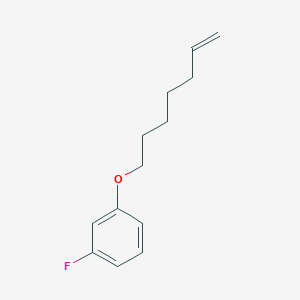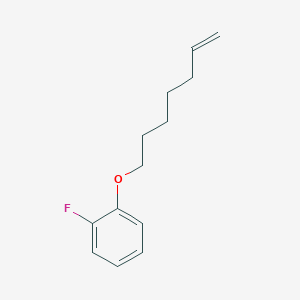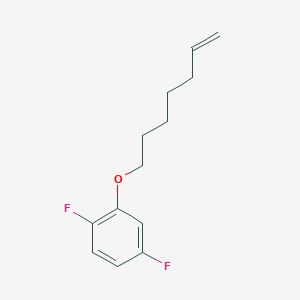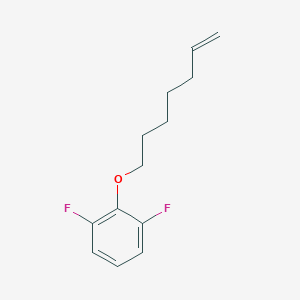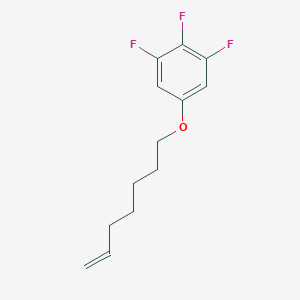
1,2,3-Trifluoro-5-hept-6-enoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Identifier (CID) 137948558 is a chemical substance with specific properties and applications. This compound is used in various scientific and industrial fields due to its unique chemical structure and reactivity.
Preparation Methods
The preparation of 1,2,3-Trifluoro-5-hept-6-enoxybenzene involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include:
Synthetic Routes: The synthesis of this compound can be achieved through various chemical reactions, including the use of specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions for the synthesis of this compound include controlled temperature, pressure, and pH levels. These conditions are optimized to ensure the highest efficiency and safety during the production process.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that are designed to produce the compound in significant quantities. These methods often include the use of specialized equipment and facilities to handle the chemical reactions safely and efficiently.
Chemical Reactions Analysis
1,2,3-Trifluoro-5-hept-6-enoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.
Reduction: Reduction reactions involve the gain of electrons by this compound, leading to the formation of reduced products.
Substitution: In substitution reactions, one or more atoms in this compound are replaced by other atoms or groups of atoms. Common reagents used in these reactions include halogens and alkyl groups.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can include various derivatives and compounds with different chemical properties.
Scientific Research Applications
1,2,3-Trifluoro-5-hept-6-enoxybenzene has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and reactivity.
Biology: In biological research, this compound is used to study its effects on biological systems and organisms. It is also used in the development of new drugs and therapies.
Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It is used in the development of new medications and treatments for various diseases and conditions.
Industry: In industrial applications, this compound is used in the production of various chemical products and materials. It is also used in the development of new industrial processes and technologies.
Mechanism of Action
The mechanism of action of 1,2,3-Trifluoro-5-hept-6-enoxybenzene involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
IUPAC Name |
1,2,3-trifluoro-5-hept-6-enoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-2-3-4-5-6-7-17-10-8-11(14)13(16)12(15)9-10/h2,8-9H,1,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJIHERBZMEEQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCOC1=CC(=C(C(=C1)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCOC1=CC(=C(C(=C1)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

